{3-[(1-Methoxypropan-2-yl)oxy]phenyl}boronic acid
Overview
Description
{3-[(1-Methoxypropan-2-yl)oxy]phenyl}boronic acid is a useful research compound. Its molecular formula is C10H15BO4 and its molecular weight is 210.04 g/mol. The purity is usually 95%.
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Biological Activity
{3-[(1-Methoxypropan-2-yl)oxy]phenyl}boronic acid is a compound that has garnered attention in medicinal chemistry for its potential biological activities. Boronic acids, including this compound, are known for their ability to form reversible covalent bonds with diols and have been studied for various therapeutic applications, particularly in oncology and antibacterial treatments.
Chemical Structure
The compound can be represented by the following chemical structure:
This structure indicates the presence of a boronic acid functional group, which is crucial for its biological interactions.
1. Anticancer Properties
Research has indicated that boronic acids can inhibit cancer cell migration and proliferation. Specifically, studies have shown that derivatives of phenylboronic acid can effectively inhibit the migration of prostate cancer cells by targeting the Rho family of GTP-binding proteins, which are involved in cytoskeletal dynamics and cell motility. In particular, this compound may exhibit similar properties due to its structural analogies with known active compounds .
Compound | IC50 (nM) | Target |
---|---|---|
This compound | TBD | Prostate cancer cells |
Phenylboronic acid | 50 | RhoA, Rac1, Cdc42 |
2. Antibacterial Activity
Boronic acids have also been explored as potential antibacterial agents. The mechanism typically involves the inhibition of β-lactamases, enzymes produced by bacteria that confer resistance to β-lactam antibiotics. Studies have shown that certain boronic acid derivatives can bind covalently to serine residues in these enzymes, thereby restoring the efficacy of β-lactam antibiotics against resistant strains .
Compound | Inhibition Constant (Ki) | Target |
---|---|---|
This compound | TBD | Class C β-lactamases |
Compound 70 | 0.004 µM | Class C β-lactamases |
The biological activity of boronic acids is often attributed to their ability to interact with specific proteins and enzymes through reversible covalent bonding. This interaction can modulate various signaling pathways associated with cell growth and survival. For instance, the inhibition of proteasomes has been linked to cell cycle arrest in cancer cells, leading to apoptosis .
Case Studies
Several studies highlight the efficacy of boronic acids in clinical settings:
- Prostate Cancer Study : A study demonstrated that phenylboronic acid derivatives inhibited the migration of DU-145 prostate cancer cells significantly more than traditional treatments. The mechanism involved decreased activity of RhoA and Rac1 proteins .
- Antibacterial Efficacy : Research on a series of boronic acid derivatives showed their effectiveness against methicillin-resistant Staphylococcus aureus (MRSA). The compounds exhibited low toxicity towards human cells while maintaining high antibacterial activity .
Pharmacokinetics
Pharmacokinetic studies are crucial for understanding the therapeutic potential of this compound. Initial findings suggest that while some derivatives show promising bioavailability, further optimization is necessary to enhance their therapeutic concentrations at target sites .
Properties
IUPAC Name |
[3-(1-methoxypropan-2-yloxy)phenyl]boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BO4/c1-8(7-14-2)15-10-5-3-4-9(6-10)11(12)13/h3-6,8,12-13H,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLNIQZJIZKQIPX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)OC(C)COC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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